4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
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Overview
Description
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the piperidine ring and a tert-butoxycarbonyl group protecting the nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in the development of pharmaceuticals and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Protection of the Nitrogen Atom: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group or other substituents can be replaced with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like benzyl halides or alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group for the nitrogen atom, preventing unwanted reactions during synthesis. The benzyl group can participate in various chemical reactions, allowing for the modification of the compound’s structure and function .
Comparison with Similar Compounds
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate: This compound has an ethyl ester group instead of a benzyl group, which affects its reactivity and applications.
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid: This compound lacks the benzyl group, making it less versatile in certain synthetic applications.
tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate:
Properties
IUPAC Name |
4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,15(20)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIIIPKQPKSIHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478630 |
Source
|
Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170838-87-6 |
Source
|
Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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